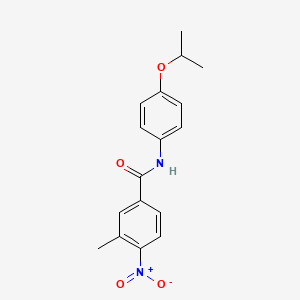
2-phenyl-3-(1-piperazinyl)quinoxaline hydrochloride
Vue d'ensemble
Description
2-phenyl-3-(1-piperazinyl)quinoxaline hydrochloride, also known as PPQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPQ is a quinoxaline derivative that has shown promising results in various biological studies due to its unique structure and mechanism of action.
Applications De Recherche Scientifique
2-phenyl-3-(1-piperazinyl)quinoxaline hydrochloride has been widely used in scientific research due to its unique properties. It has been shown to exhibit potent anticancer, anti-inflammatory, and antiviral activities. This compound has also been studied for its potential use as a neuroprotective agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
2-phenyl-3-(1-piperazinyl)quinoxaline hydrochloride exerts its biological effects by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme responsible for DNA replication and repair. This compound also inhibits the NF-κB signaling pathway, which is involved in inflammation and immune response. Additionally, this compound has been shown to inhibit the replication of various viruses, including HIV and hepatitis B.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's and Parkinson's diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-phenyl-3-(1-piperazinyl)quinoxaline hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. This compound is also stable under a wide range of conditions, making it suitable for long-term storage. However, this compound has some limitations, including its relatively high cost and limited solubility in some solvents.
Orientations Futures
There are several potential future directions for the study of 2-phenyl-3-(1-piperazinyl)quinoxaline hydrochloride. One area of interest is its potential use as a treatment for neurodegenerative diseases. Further studies are needed to determine the optimal dose and treatment duration for this compound in these diseases. Another area of interest is the development of new analogs of this compound with improved properties, such as increased solubility and potency. Additionally, this compound may have potential applications in the treatment of viral infections and as a therapeutic agent for cancer. Further research is needed to fully understand the potential of this compound in these areas.
Propriétés
IUPAC Name |
2-phenyl-3-piperazin-1-ylquinoxaline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4.ClH/c1-2-6-14(7-3-1)17-18(22-12-10-19-11-13-22)21-16-9-5-4-8-15(16)20-17;/h1-9,19H,10-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPAEKSFUFZGGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(4-fluorobenzyl)thio]-4,6-pyrimidinediol](/img/structure/B4396750.png)
![N-[(2-oxo-1,2-dihydro-3-quinolinyl)methyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4396764.png)
![2-[(3-bromobenzyl)thio]-6-hydroxy-5-phenyl-4(3H)-pyrimidinone](/img/structure/B4396769.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4396780.png)
![methyl 2-methyl-3-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B4396781.png)


![N-(3-{[2-(2-methylphenoxy)acetyl]amino}propyl)-2-pyridinecarboxamide](/img/structure/B4396797.png)

![(2E)-N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N,2-dimethyl-3-phenylprop-2-en-1-amine](/img/structure/B4396809.png)